molecular formula C5H6BrNOS B13921139 5-Bromo-4-(methoxymethyl)thiazole

5-Bromo-4-(methoxymethyl)thiazole

Cat. No.: B13921139
M. Wt: 208.08 g/mol
InChI Key: AODVFRMQPMBOBH-UHFFFAOYSA-N
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Description

5-Bromo-4-(methoxymethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

The synthesis of 5-Bromo-4-(methoxymethyl)thiazole can be achieved through several synthetic routes. One common method involves the bromination of 4-(methoxymethyl)thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Another approach involves the cyclization of appropriate precursors in the presence of a brominating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors for scalability .

Chemical Reactions Analysis

5-Bromo-4-(methoxymethyl)thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-(methoxymethyl)thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methoxymethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The bromine atom and methoxymethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-(methoxymethyl)thiazole include:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

5-bromo-4-(methoxymethyl)-1,3-thiazole

InChI

InChI=1S/C5H6BrNOS/c1-8-2-4-5(6)9-3-7-4/h3H,2H2,1H3

InChI Key

AODVFRMQPMBOBH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(SC=N1)Br

Origin of Product

United States

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